molecular formula C15H14O3 B1422038 2'-Methoxy-5'-methyl-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1181269-37-3

2'-Methoxy-5'-methyl-[1,1'-biphenyl]-4-carboxylic acid

Cat. No. B1422038
M. Wt: 242.27 g/mol
InChI Key: UJMQXIMMGHIXGK-UHFFFAOYSA-N
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Description

2'-Methoxy-5'-methyl-[1,1'-biphenyl]-4-carboxylic acid, also known as MMBC, is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic applications in the field of neuroscience. MMBC belongs to the class of synthetic cannabinoids and has been found to exhibit potent agonist activity at the cannabinoid receptors in the brain. In

Scientific Research Applications

Chemical Synthesis and Derivative Production

2'-Methoxy-5'-methyl-[1,1'-biphenyl]-4-carboxylic acid and its derivatives play a significant role in chemical synthesis. For instance, the synthesis of isomeric benzo[b] thiophene-2-carboxylic acids, involving methyl and methoxy groups, has been explored, leading to the production of corresponding methyl esters and other derivatives, illustrating the compound's utility in creating structurally diverse molecules Campaigne & Abe, 1975. Similarly, novel indole-benzimidazole derivatives have been synthesized using a related indole carboxylic acid, highlighting its potential in the development of bioactive compounds Wang et al., 2016.

Antibacterial Properties

Compounds related to 2'-Methoxy-5'-methyl-[1,1'-biphenyl]-4-carboxylic acid have demonstrated notable antibacterial properties. Biphenyl derivatives isolated from Rhynchosia suaveolens have shown effective antibacterial activity, suggesting potential applications in combating bacterial infections Khan & Shoeb, 1984.

Bioactive Compound Synthesis

The chemical structure of 2'-Methoxy-5'-methyl-[1,1'-biphenyl]-4-carboxylic acid lends itself to the synthesis of bioactive compounds. For example, furan-2-carboxylic acids derived from the roots of Nicotiana tabacum exhibited significant anti-tobacco mosaic virus activity, indicating its potential in antiviral and cytotoxic applications Wu et al., 2018.

Modification of Acidity and Solution Properties

Modifications of carboxylic acids, including methoxy and methylthio substituents, have been studied to understand the changes in acidity and solubility properties, crucial for various industrial and pharmacological applications Boiadjiev & Lightner, 1998.

Development of Fluorophores

A related compound, 5-methoxyindole-3-acetic acid, has been utilized in creating a novel fluorophore with strong fluorescence in a wide pH range, suggesting applications in biomedical analysis and fluorescent labeling Hirano et al., 2004.

properties

IUPAC Name

4-(2-methoxy-5-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-3-8-14(18-2)13(9-10)11-4-6-12(7-5-11)15(16)17/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMQXIMMGHIXGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680717
Record name 2'-Methoxy-5'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxy-5-methylphenyl)benzoic acid

CAS RN

1181269-37-3
Record name 2'-Methoxy-5'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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